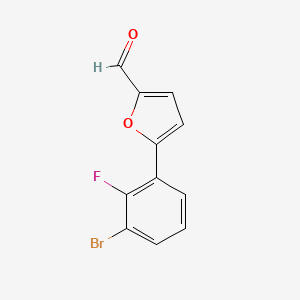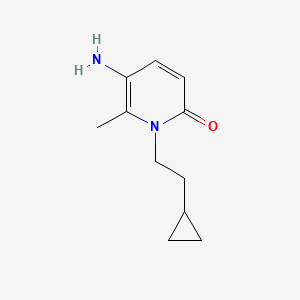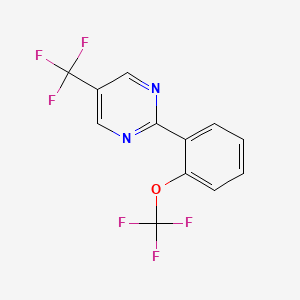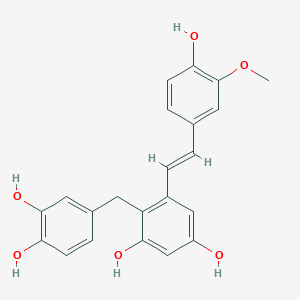![molecular formula C26H40Cl2N10O5 B13083438 1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)
1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate, commonly known as Chlorhexidine diacetate, is a chemical compound with the molecular formula C26H38Cl2N10O4. It is widely used for its antiseptic properties, particularly in medical and dental applications. The compound is known for its effectiveness against a broad spectrum of bacteria, fungi, and viruses, making it a valuable agent in infection control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate involves the reaction of p-chloroaniline with cyanoguanidine in the presence of a base, followed by the reaction with hexamethylenediamine. The final product is obtained by reacting the intermediate with acetic acid to form the diacetate salt. The reaction conditions typically involve controlled temperatures and pH to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure its suitability for medical and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorhexidine oxide, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in cell culture and microbiological studies for its antiseptic properties.
Medicine: Widely used in antiseptic formulations for skin disinfection, wound care, and oral hygiene.
Industry: Utilized in the formulation of disinfectants and preservatives for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate involves the disruption of microbial cell membranes. The compound binds to the negatively charged bacterial cell walls, causing leakage of intracellular components and ultimately cell death. It targets a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorhexidine digluconate: Another form of chlorhexidine used in similar applications.
Hexamidine diisethionate: An antiseptic compound with similar properties.
Polyhexamethylene biguanide: A polymeric biguanide with broad-spectrum antimicrobial activity.
Uniqueness
1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate is unique due to its high efficacy, broad-spectrum activity, and stability. Its diacetate form enhances its solubility and ease of formulation, making it a preferred choice in various medical and industrial applications.
Eigenschaften
Molekularformel |
C26H40Cl2N10O5 |
|---|---|
Molekulargewicht |
643.6 g/mol |
IUPAC-Name |
acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4);1H2 |
InChI-Schlüssel |
JGFZDLOXFRFUTG-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.O |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


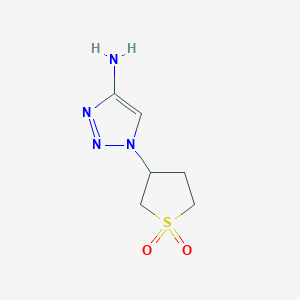

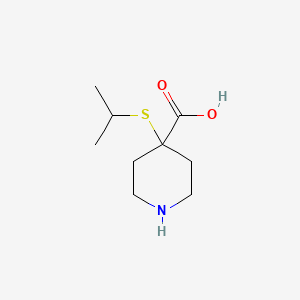
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)
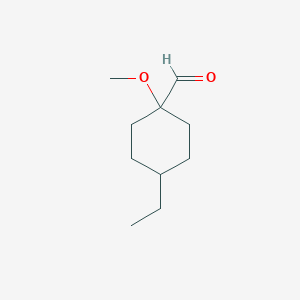
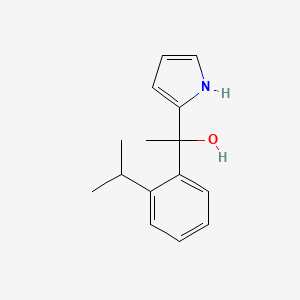
![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)

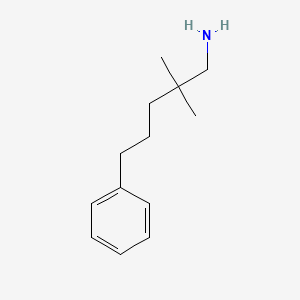
![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
